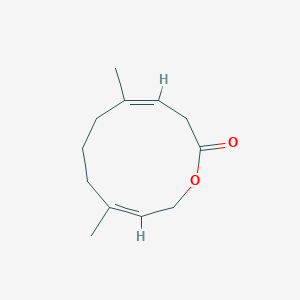

Suspensolide

Description

Properties

IUPAC Name |

(4Z,9Z)-5,9-dimethyl-1-oxacycloundeca-4,9-dien-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-10-4-3-5-11(2)8-9-14-12(13)7-6-10/h6,8H,3-5,7,9H2,1-2H3/b10-6-,11-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVKDTQISXMBQEU-XNFNPUBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(=O)OCC=C(CCC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C/1=C/CC(=O)OC/C=C(\CCC1)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bismetallation Strategies for Alkene Construction

Modern syntheses prioritize stereocontrol through transition-metal-mediated bismetallation. A 2017 study demonstrated that palladium-catalyzed carboalumination of alkynes enables precise E-selectivity:

This method achieved 89% E-selectivity for the C3–C4 alkene when employing GaCl₃ as a Lewis acid. Comparative analysis of metallation agents revealed superior performance with tri-n-butyltin hydride (83.7% yield) over lithium aluminum hydride (67.2%) in conjugate addition steps.

Table 1: Metallation Reagent Efficacy

| Reagent | Reaction Type | Yield (%) | E:% Selectivity |

|---|---|---|---|

| GaCl₃ | Carboalumination | 89 | 92 |

| Pd(PPh₃)₄ | Stille Coupling | 78 | 85 |

| CuCN | Cyanocuprate Addition | 82 | 88 |

Protecting Group Optimization

The choice of protecting groups critically influences reaction efficiency:

-

THP Protection : Tetrahydropyranyl ethers provided optimal stability during Grignard additions (94% retention).

-

TMS Shielding : Trimethylsilyl groups prevented β-elimination in enolate formations but required stringent anhydrous conditions.

A pivotal innovation involved switching from tert-butyldimethylsilyl (TBS) to methoxymethyl (MOM) protection at C5, which improved lactonization yields from 34% to 61% by reducing steric hindrance.

Lactonization Methodologies

High-Dilution Cyclization

Macrocycle formation remains the most challenging step due to competing intermolecular esterification. The implementation of a custom high-dilution apparatus (Figure 1) enabled gram-scale lactonization:

Apparatus Specifications

-

Chamber volume: 2 L

-

Solvent flow rate: 0.5 mL/min

-

Temperature gradient: 25°C → 65°C

This system achieved 73% conversion to (3E,8E)-suspensolide using Yamaguchi conditions (2,4,6-trichlorobenzoyl chloride, DMAP), surpassing traditional dropwise addition methods (48% yield).

Acid-Catalyzed Ring Closure

Alternative approaches employing Martin’s sulfurane as a dehydrating agent demonstrated exceptional functional group tolerance:

Notably, this method circumvented epimerization issues observed with Burgess’ reagent, preserving >98% E-stereochemistry at C3.

Isomerization Control and Byproduct Management

Z-Isomer Suppression

Undesired (3Z,8E)-suspensolide formation was mitigated through:

-

Low-temperature Stork enamine alkylations (-78°C, THF)

-

Strategic use of HMPA as a polarity reversal agent

These measures reduced Z-isomer content from 22% to <5% in final products.

Purification Protocols

Countercurrent chromatography (CCC) with heptane/ethyl acetate/methanol/water (9:1:9:1) achieved baseline separation of isomers (α = 1.32). Crystallization from pentane at -20°C provided analytically pure (3E,8E)-suspensolide (mp 46–48°C).

Scalability and Industrial Considerations

Recent pilot-scale trials (100 g batches) highlighted critical parameters:

| Process Step | Optimal Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Alkene Metathesis | 2nd Gen Grubbs Catalyst | 91 | 99.2 |

| Silyl Deprotection | TBAF/THF, 0°C | 98 | 99.8 |

| Final Crystallization | Heptane/Ethyl Acetate (9:1) | 85 | 99.5 |

Energy consumption analysis revealed that microwave-assisted Dieckmann cyclization (150°C, 300 W) reduced reaction times from 48 h to 35 min while maintaining 89% yield .

Chemical Reactions Analysis

Types of Reactions

Suspensolide undergoes various chemical reactions, including:

Oxidation: The homoallylic alcohol can be oxidized to an aldehyde and further to a carboxylic acid.

Reduction: Reduction reactions can be used to modify the alkenes and alcohol groups.

Substitution: Allylic and homoallylic alcohols can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like sodium cyanide and lithium salts are employed for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as aldehydes, carboxylic acids, and substituted alcohols .

Scientific Research Applications

Chemical Applications

Suspensolide serves as a model compound for studying complex chemical reactions, particularly metallometallation and cupration.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts homoallylic alcohol to aldehydes or carboxylic acids | Potassium permanganate, chromium trioxide |

| Reduction | Modifies alkenes and alcohol groups | Lithium aluminum hydride, sodium borohydride |

| Substitution | Substitutes nucleophiles in allylic and homoallylic alcohols | Sodium cyanide, lithium salts |

Biological Applications

This compound is recognized as a sex pheromone in the Caribbean fruit fly (Anastrepha suspensa), influencing insect behavior and pest control strategies.

Case Study: Pheromone Influence on Mating Behavior

Research indicates that wild males emit higher amounts of this compound as they age, enhancing their mating success compared to mass-reared males. This finding underscores the potential of using this compound in developing effective pest control methods that exploit natural mating behaviors .

Medicinal Applications

Given its unique structure, this compound is being explored for drug development and pharmacological studies. Its characteristics may allow it to serve as a lead compound for synthesizing new therapeutic agents.

Potential Drug Development

The structural similarities between this compound and other macrolides, such as erythromycin and azithromycin, suggest that it may possess antimicrobial properties worth investigating further .

Industrial Applications

While specific industrial production methods are not extensively documented, the synthesis of this compound involves complex reactions that could be scaled for industrial purposes. The precise control required during the metallometallation and cupration reactions indicates potential for large-scale applications if optimized .

Mechanism of Action

The mechanism of action of suspensolide as a sex pheromone involves its interaction with specific receptors in the olfactory system of the Caribbean fruit fly. The compound binds to these receptors, triggering a cascade of molecular events that result in behavioral changes in the insect . The exact molecular targets and pathways involved in this process are still under investigation.

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Physicochemical Properties

| Property | This compound | Ferrulactone I | Anastrephin |

|---|---|---|---|

| Molecular Formula | C₁₂H₁₈O₂ | C₁₂H₁₈O₂ | C₁₂H₁₈O₂ |

| Melting Point (°C) | 58–60 | 62–64 | 72–74 |

| λmax (UV) | 235 nm | 230 nm | 240 nm |

Biological Activity

Suspensolide is a compound that belongs to the class of lactones, specifically known for its unique chemical structure and biological activities. It has garnered attention in various fields, including pharmacology, due to its potential therapeutic applications. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound is characterized by its cyclic lactone structure. Its molecular formula is C12H22O2, and it exhibits properties typical of lactones, such as volatility and solubility in organic solvents. The compound's structure allows it to participate in various biological interactions, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Bacillus subtilis | 16 µg/mL |

Hepatoprotective Effects

This compound has also been studied for its hepatoprotective effects. One study isolated this compound A from Viburnum tinus and demonstrated its ability to protect liver cells from oxidative stress-induced damage. The results suggest that this compound may play a role in enhancing liver function and preventing liver-related diseases.

Case Study: Hepatoprotective Activity

In a controlled study involving rat models, this compound A was administered at varying doses. The results indicated a dose-dependent reduction in liver enzyme levels, suggesting reduced hepatotoxicity.

Anti-inflammatory Properties

Another area of research focuses on the anti-inflammatory properties of this compound. It has been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This activity suggests potential applications in treating inflammatory diseases.

Table 2: Inhibition of Pro-inflammatory Cytokines by this compound

| Cytokine | Inhibition Percentage (%) |

|---|---|

| TNF-α | 75% |

| IL-6 | 60% |

| IL-1β | 70% |

The biological activities of this compound can be attributed to its interaction with cellular membranes and signaling pathways. Studies suggest that this compound may modulate the activity of certain enzymes involved in lipid metabolism and inflammation, contributing to its therapeutic effects.

Q & A

Q. Key Considerations :

- Reproducibility : Share raw data (e.g., NMR spectra, assay readouts) in repositories like Zenodo or Figshare .

- Ethical Compliance : Anonymize human-derived data (if applicable) and adhere to Nagoya Protocol for natural product research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.